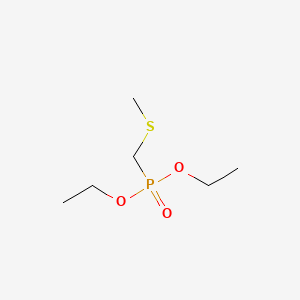

Diethyl methylthiomethylphosphonate

Description

Significance of Phosphonate (B1237965) Derivatives in Synthetic Organic Chemistry

Phosphonate derivatives are invaluable reagents in synthetic organic chemistry, primarily due to their role in forming carbon-phosphorus (C-P) bonds, which are stable and not easily broken down by water. taylorandfrancis.com This stability makes them ideal for a variety of chemical transformations.

One of the most notable applications of phosphonates is in the Horner-Wadsworth-Emmons (HWE) reaction. georganics.skacs.org This reaction provides a reliable method for the synthesis of alkenes, which are fundamental building blocks in the construction of more complex organic molecules. The HWE reaction often offers superior control over the geometry of the newly formed double bond compared to the related Wittig reaction.

Furthermore, phosphonates are used as precursors for the synthesis of α-amino phosphonic acids, which are analogues of α-amino acids and exhibit a range of biological activities. thieme-connect.com Their ability to mimic the transition states of reactions involving carboxylic acids makes them effective enzyme inhibitors. thieme-connect.com The versatility of phosphonates extends to their use as chelating agents for metal ions, finding applications in water treatment and as contrast agents in medical imaging. wikipedia.orgrsc.org

Historical Context of Phosphonate Reagent Development

The journey of phosphonate chemistry began in the late 19th century. In 1897, von Baeyer and Hofmann first synthesized bisphosphonates, a class of compounds that would later become crucial in the treatment of osteoporosis. wikipedia.org A pivotal moment in the development of phosphonate synthesis was the discovery of the Michaelis-Arbuzov reaction. wikipedia.orggeorganics.sk This reaction, which involves the treatment of a trivalent phosphorus ester with an alkyl halide, became the primary method for creating the essential C-P bond in phosphonates. georganics.sk

The discovery of naturally occurring phosphonates, such as 2-aminoethylphosphonic acid (ciliatine) in 1959, spurred further interest in this class of compounds. nih.govnih.gov This finding revealed that organisms had evolved pathways to synthesize and utilize phosphonates, highlighting their biological significance. nih.gov Over the following decades, researchers developed a plethora of phosphonate-based reagents with tailored reactivity for various synthetic transformations. organic-chemistry.org

Classification of Phosphonate Reagents based on Structural Features

Phosphonate reagents can be broadly classified based on their structural characteristics, which in turn dictate their reactivity and applications. A primary classification is based on the oxidation state of the phosphorus atom, with phosphorus(V) derivatives being the most common. georganics.sk

Further classification can be made based on the substituents attached to the phosphorus atom and the carbon atom of the C-P bond.

Simple Alkyl and Aryl Phosphonates: These are the most basic types, such as dimethyl methylphosphonate, and are often used in the Horner-Wadsworth-Emmons reaction. wikipedia.org

α-Functionalized Phosphonates: These reagents contain a functional group, such as a carbonyl, ester, or cyano group, at the α-carbon. This functionalization allows for the introduction of these groups into the final product.

Bisphosphonates: These compounds contain two phosphonate groups on the same carbon atom (geminal bisphosphonates) or on different carbons. wikipedia.org They are well-known for their medicinal applications, particularly in bone-related disorders. wikipedia.orgrsc.org

Thiophosphonates: In these analogues, one or more oxygen atoms of the phosphonate group are replaced by sulfur. wikipedia.org This substitution alters the electronic properties and reactivity of the molecule.

Chiral Phosphonates: The incorporation of a chiral auxiliary allows for the stereoselective synthesis of chiral organophosphorus compounds, which are important in medicinal chemistry and asymmetric catalysis. rsc.org

Overview of Diethyl Methylthiomethylphosphonate within the Phosphonate Reagent Landscape

This compound is a specific type of α-functionalized phosphonate reagent. thieme-connect.comnih.govfishersci.ca Its structure features a methylthio (-SMe) group attached to the carbon adjacent to the phosphorus atom. This thioether functionality imparts unique reactivity to the molecule.

The presence of the sulfur atom allows for the stabilization of an adjacent carbanion, which is generated by treating the phosphonate with a strong base. This stabilized carbanion can then react with various electrophiles, such as aldehydes and ketones, in a manner analogous to the Horner-Wadsworth-Emmons reaction. A key application is its use in the synthesis of β-ketophosphonates through acylation reactions with benzoyl chlorides. thieme-connect.com

The development and application of this compound and similar reagents have expanded the toolbox of synthetic chemists, enabling the construction of complex molecules with greater efficiency and control.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[ethoxy(methylsulfanylmethyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3PS/c1-4-8-10(7,6-11-3)9-5-2/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAABCCZMKIIGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CSC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334329 | |

| Record name | Diethyl methylthiomethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28460-01-7 | |

| Record name | Diethyl P-[(methylthio)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28460-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl methylthiomethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (Methylthiomethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diethyl Methylthiomethylphosphonate and Its Derivatives

Established Synthetic Pathways to Diethyl Methylthiomethylphosphonate

The synthesis of phosphonates is a well-established field in organophosphorus chemistry. For this compound, specific methods have been developed, with the Arbuzov reaction being the most prominent.

Arbuzov Reaction-Based Protocols

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is the most fundamental and widely used method for forming carbon-phosphorus bonds. wikipedia.orgnih.gov This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org In the case of this compound, the synthesis is achieved through the reaction of triethyl phosphite with chloromethyl methyl sulfide (B99878).

The reaction mechanism initiates with the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic carbon of chloromethyl methyl sulfide. This step forms a quasi-phosphonium salt intermediate. In the subsequent step, the displaced chloride anion attacks one of the ethyl groups of the phosphonium (B103445) salt via an SN2 reaction, leading to the formation of the final this compound product and ethyl chloride as a byproduct. wikipedia.org High temperatures, often in the range of 120 °C to 160 °C, are typically required to drive the reaction to completion. wikipedia.org

General Reaction Scheme:

Reactants: Triethyl phosphite and Chloromethyl methyl sulfide

Product: this compound

Byproduct: Ethyl chloride

Alternative Synthetic Routes to this compound

While the Michaelis-Arbuzov reaction is the predominant method for synthesizing simple alkylphosphonates like this compound, other general methods for phosphonate (B1237965) synthesis exist. These include palladium-catalyzed cross-coupling reactions of H-phosphonate diesters with alkyl halides. However, for the specific synthesis of this compound, the Arbuzov reaction remains the most direct and established protocol cited in the literature.

Synthesis of Key Precursors and Analogues

The synthesis of precursors and analogues, particularly α-substituted methylphosphonates, is crucial for creating a diverse range of phosphonate-based compounds for various applications.

Preparation of α-Substituted Methylphosphonates

The introduction of substituents at the α-carbon of methylphosphonates yields compounds with modified reactivity and properties. Several named reactions are employed for this purpose.

Pudovik and Abramov Reactions: The synthesis of α-hydroxyphosphonates is commonly achieved through the Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde or ketone, or the Abramov reaction, which uses a trialkyl phosphite. These reactions are efficient for creating a C-P bond and introducing a hydroxyl group at the α-position.

Kabachnik-Fields Reaction: For the synthesis of α-aminophosphonates, the Kabachnik-Fields reaction is a key method. This one-pot reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.

Synthesis of Halogenated Analogues: α-Halogenated phosphonates are important synthetic intermediates. For instance, diethyl (dichloromethyl)phosphonate can be conveniently prepared on a large scale. One effective method involves the reaction of diethyl (trichloromethyl)phosphonate with isopropylmagnesium chloride in THF at low temperatures (−78°C), followed by quenching with ethanol. This procedure provides the desired product in high yield. google.com

Table 1: Synthesis of Diethyl (dichloromethyl)phosphonate google.com

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Product | Yield |

|---|

Derivatization Strategies for this compound Intermediates

The methylene (B1212753) bridge in this compound is acidic, allowing for deprotonation to form a stabilized carbanion. This nucleophilic intermediate is highly valuable for further molecular elaboration.

A powerful strategy involves the deprotonation of this compound using a strong base. The resulting lithium salt can then be reacted with various electrophiles. For instance, treatment with butyllithium (B86547) (BuLi) generates the corresponding carbanion. researchgate.net This intermediate can then be used in acylation reactions. To drive the reaction equilibrium towards the product, a combination of butyllithium and lithium diisopropylamide (LDA) can be employed to ensure complete conversion to the lithium enolate after acylation. researchgate.net

This approach has been successfully used to synthesize a range of 2'- and 3'-substituted diethyl 1-methylthio-2-oxo-2-phenylethylphosphonates by reacting the lithiated intermediate with substituted benzoyl chlorides. researchgate.net

Table 2: Acylation of Lithiated this compound researchgate.net

| Electrophile (Substituted Benzoyl Chloride) | Product | Yield |

|---|---|---|

| Benzoyl chloride | Diethyl 1-methylthio-2-oxo-2-phenylethylphosphonate | Moderate |

| 2-Chlorobenzoyl chloride | Diethyl 1-methylthio-2-(2-chlorophenyl)-2-oxoethylphosphonate | Moderate |

Silylation of Lithium Salts of this compound

The lithium salt of this compound, generated by the action of a strong base like butyllithium, is a potent nucleophile. researchgate.net While acylation with benzoyl chlorides is a documented derivatization, another common reaction for such lithiated species is silylation, typically through reaction with a silyl (B83357) halide like trimethylsilyl (B98337) chloride. This reaction would yield a silylated phosphonate, which can serve as a versatile intermediate in organic synthesis. Although the general reactivity of lithiated phosphonates suggests this transformation is feasible, specific literature detailing the silylation of this particular lithium salt is not prominent. The formation of the diethyl methylthio-1-lithiomethylphosphonate intermediate is, however, a well-established first step for various derivatizations. researchgate.netorganic-chemistry.org

Sulfenylation Reactions

The primary and most established method for synthesizing α-alkylthio-substituted phosphonates, such as this compound, is the Michaelis-Arbuzov reaction. This reaction is a cornerstone in organophosphorus chemistry for the formation of a phosphorus-carbon bond.

Research Findings: The synthesis of this compound is typically achieved through the reaction of a trialkyl phosphite, specifically triethyl phosphite, with a halomethyl sulfide, such as chloromethyl methyl sulfide. The reaction mechanism involves the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic carbon of chloromethyl methyl sulfide. This forms a quasi-phosphonium salt intermediate. The chloride ion, which is displaced in the initial step, then attacks one of the ethyl groups on the phosphorus intermediate, leading to the formation of the final this compound product and a volatile ethyl chloride byproduct. The reaction is generally driven to completion by heating. This versatile reaction allows for the synthesis of a wide array of phosphonates by varying the phosphite and the alkyl halide. rsc.orgresearchgate.netnih.gov

Preparation of Oxidized this compound Analogues

The sulfur atom in this compound is susceptible to oxidation, allowing for the preparation of the corresponding sulfoxide (B87167) and sulfone analogues. These oxidized compounds are valuable reagents in their own right, particularly in Horner-Wadsworth-Emmons olefination reactions.

Synthesis of Diethyl (Methylsulfinylmethyl)phosphonate (Diethyl Methanesulfinylmethylphosphonate)

The selective oxidation of the sulfide to a sulfoxide represents the first stage of oxidation and can be accomplished through several methods, including chemical and electrochemical protocols.

A range of oxidizing agents can be employed to convert this compound to Diethyl (Methylsulfinylmethyl)phosphonate. The choice of reagent and reaction conditions is crucial to prevent over-oxidation to the sulfone. rsc.org

Research Findings:

m-Chloroperbenzoic Acid (m-CPBA): This is a widely used and highly effective reagent for the selective oxidation of sulfides to sulfoxides. nih.gov The reaction is typically performed by using approximately one equivalent of m-CPBA relative to the sulfide in a chlorinated solvent like dichloromethane (B109758) at low temperatures (e.g., 0 °C or below). mdpi.comgaylordchemical.com Careful control of the stoichiometry is key to achieving high selectivity for the sulfoxide.

Hydrogen Peroxide: Hydrogen peroxide is a "green" and cost-effective oxidant. nih.gov The reaction is often carried out in a solvent such as glacial acetic acid. nih.gov In some cases, a catalyst like selenium(IV) oxide is used in conjunction with hydrogen peroxide to facilitate the oxidation. rsc.org

Potassium Permanganate (B83412) (KMnO₄): Under controlled conditions, potassium permanganate can also be used for this transformation. rsc.org The reaction is often performed in an aqueous solution.

Peracetic Acid: This is another effective peroxy acid for the oxidation, typically used in an ethereal solvent. rsc.org

| Oxidizing Agent | Typical Conditions | Selectivity |

| m-Chloroperbenzoic Acid | ~1.2 eq, THF or CH₂Cl₂, 0 °C | High for Sulfoxide |

| Hydrogen Peroxide | 30% aq. H₂O₂, Glacial Acetic Acid, RT | High for Sulfoxide |

| Potassium Permanganate | Aqueous solution, controlled stoichiometry | Moderate to High |

| Peracetic Acid | Ether, controlled stoichiometry | Moderate to High |

Table 1: Comparison of common oxidation protocols for the synthesis of Diethyl (Methylsulfinylmethyl)phosphonate.

Electrochemical methods offer a modern, reagent-free alternative for the oxidation of sulfides. Anodic oxidation allows for precise control over the oxidative power by tuning the electrode potential, making it an attractive method for selective transformations.

Research Findings: The direct electrochemical oxidation of thioethers can be finely controlled to yield either the sulfoxide or the sulfone. cardiff.ac.uk A scalable and selective protocol for oxidizing various sulfides to sulfoxides has been developed using a simple electrochemical setup. rsc.org This method employs cost-effective graphite (B72142) felt for both the anode and cathode and uses sodium chloride as both the electrolyte and a redox mediator in an acetone/water solvent system. This metal-free approach proceeds in good to excellent yields at ambient temperature. rsc.org Furthermore, molecular electrocatalysts, such as manganese porphyrins, have been shown to effectively mediate the selective oxidation of thioethers to sulfoxides at low applied potentials, demonstrating excellent functional group compatibility. organic-chemistry.org These methods avoid the use of traditional chemical oxidants, aligning with the principles of green chemistry.

The oxidation of the prochiral sulfur atom in this compound creates a new stereocenter, resulting in a racemic mixture of the (R)- and (S)-sulfoxides. Strategies to induce diastereoselectivity in this oxidation are of significant interest.

Research Findings: Excellent diastereoselectivity has been achieved in the oxidation of prochiral sulfides using m-chloroperbenzoic acid (m-CPBA) even without the presence of a chiral auxiliary. nih.gov The reaction mechanism involves the formation of two diastereomeric transition states. The energy difference between these states, governed by factors such as hydrogen bonding networks and π-system interactions between the oxidant and the substrate, dictates the diastereomeric ratio of the product. nih.gov While not specifically detailed for this compound, these principles are directly applicable. Enzymatic oxidation also presents a powerful method for achieving high stereoselectivity. For instance, the FAD-dependent monooxygenase from pig liver microsomes has been shown to oxidize thioether-containing organophosphorus pesticides to optically active sulfoxides without further oxidation to the sulfone. nih.gov

Synthesis of Diethyl (Methylsulfonylmethyl)phosphonate

Further oxidation of either the parent sulfide or the intermediate sulfoxide yields Diethyl (Methylsulfonylmethyl)phosphonate, a valuable Horner-Wadsworth-Emmons reagent for the synthesis of vinyl sulfones. rsc.orgwur.nldntb.gov.ua

Research Findings: The synthesis of Diethyl (Methylsulfonylmethyl)phosphonate is conveniently achieved through the oxidation of this compound. rsc.org This transformation requires more forceful conditions or a higher stoichiometry of the oxidizing agent compared to the synthesis of the sulfoxide. Common and effective organic oxidants include using an excess of m-Chloroperbenzoic Acid (e.g., >2 equivalents) in a solvent like dichloromethane or Peracetic Acid in ether. rsc.orgmdpi.com Inorganic oxidants such as Potassium Permanganate in water or a combination of Hydrogen Peroxide with a Selenium(IV) Oxide catalyst are also effective in achieving complete oxidation to the sulfone. rsc.org

| Precursor | Oxidizing Agent | Typical Conditions | Product |

| This compound | m-CPBA (>2 eq.) | CH₂Cl₂, RT to 35 °C | Diethyl (Methylsulfonylmethyl)phosphonate |

| This compound | KMnO₄ | Aqueous solution, heat | Diethyl (Methylsulfonylmethyl)phosphonate |

| Diethyl (Methylsulfinylmethyl)phosphonate | m-CPBA (>1 eq.) | CH₂Cl₂, RT | Diethyl (Methylsulfonylmethyl)phosphonate |

Table 2: Synthetic routes to Diethyl (Methylsulfonylmethyl)phosphonate.

Specific Reagent Applications for Sulfone Formation

A variety of specific reagents and catalytic systems have been optimized for the express purpose of converting sulfides, such as this compound, into their sulfone analogues. The choice of reagent can be dictated by factors like substrate compatibility, reaction conditions, and desired selectivity.

Hydrogen Peroxide with Molybdenum Catalysis : A simple and highly efficient method employs 30% H₂O₂ with a catalytic amount of ammonium (B1175870) heptamolybdate. researchgate.net This system is effective at room temperature, proceeds in a short time, and demonstrates broad functional group tolerance, leaving sensitive groups such as esters, nitriles, and alcohols intact. researchgate.net

In Situ Generated Chlorine Dioxide : A versatile method involves the in situ generation of chlorine dioxide (ClO₂•) from sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) in organic solvents like acetonitrile (B52724) or ethyl acetate (B1210297). mdpi.com This approach provides excellent yields and high selectivity for the sulfone, often with near-quantitative conversion and without detectable formation of the intermediate sulfoxide. mdpi.com It overcomes the solubility issues often encountered with aqueous oxidants. mdpi.com

Oxone® (Potassium Peroxymonosulfate) : Oxone® is another powerful oxidant used for this transformation. In some protocols, its efficacy is enhanced by the addition of a catalyst such as diethylamine, providing a rapid and scalable method for producing sulfones. researchgate.net

Urea-Hydrogen Peroxide (UHP) and Phthalic Anhydride (B1165640) : The combination of UHP and phthalic anhydride in ethyl acetate offers a metal-free, environmentally favorable route to sulfones. This system directly yields the sulfone product without significant observation of the sulfoxide intermediate. organic-chemistry.org

The following table summarizes key reagent systems for the oxidation of sulfides to sulfones.

| Reagent/Catalyst System | Oxidant | Key Features |

| Niobium Carbide organic-chemistry.org | 30% H₂O₂ | Efficiently affords sulfones; catalyst is reusable. |

| Ammonium Heptamolybdate researchgate.net | 30% H₂O₂ | High yields at room temperature; tolerates sensitive functional groups. |

| Sodium Chlorite / HCl mdpi.com | NaClO₂ | In situ generation of ClO₂•; high selectivity in organic solvents. |

| Diethylamine / Oxone® researchgate.net | Oxone® | Rapid and scalable protocol. |

| Phthalic Anhydride / UHP organic-chemistry.org | Urea-H₂O₂ | Metal-free and environmentally benign. |

Enantioselective Synthesis of Chiral this compound Analogues

The creation of chiral phosphonates is of significant interest due to their potential applications as bioactive molecules and in asymmetric catalysis. mdpi.com Enantioselective synthesis aims to produce optically active compounds, where one enantiomer is favored over the other. This is typically achieved by using chiral catalysts, auxiliaries, or building blocks that can influence the stereochemical outcome of a reaction.

Development of Chiral Phosphonate Building Blocks

A powerful strategy for asymmetric synthesis involves the use of chiral building blocks, which are optically pure molecules that can be incorporated into a larger structure. In phosphonate chemistry, H-phosphonates derived from chiral alcohols have proven to be highly effective tools. rsc.org

These chiral H-phosphonates are prepared by reacting a readily available, optically pure alcohol with a phosphorus source, such as phosphorus trichloride, followed by hydrolysis. rsc.org The resulting compounds bear a chiral auxiliary attached directly to the phosphorus atom and are often stable, solid materials that can be stored for extended periods. rsc.org They serve as versatile precursors for the highly diastereoselective preparation of a wide variety of chiral organophosphorus compounds. rsc.org

Key chiral alcohols used for this purpose include:

(-)-Menthol : A naturally occurring and inexpensive chiral building block. rsc.org

BINOL (1,1'-Bi-2-naphthol) : A privileged chiral ligand used to synthesize atropisomeric bisphosphonic acids. researchgate.net

TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol) : A versatile source of chirality derived from tartaric acid. rsc.org

| Chiral Auxiliary Source | Type | Application |

| (-)-Menthol rsc.org | Chiral Alcohol | Inexpensive and readily available natural product. |

| BINOL researchgate.net | Atropisomeric Diol | Used to create chiral porous zirconium phosphonates for catalysis. |

| TADDOL rsc.org | C₂-Symmetric Diol | Derived from tartaric acid; forms stable, solid H-phosphonates. |

Diastereoselective Synthetic Approaches

Diastereoselective synthesis involves reactions that form a new stereocenter under the influence of an existing one, resulting in the preferential formation of one diastereomer over others.

One prominent approach utilizes the chiral H-phosphonate building blocks described previously. The chiral auxiliary attached to the phosphorus atom effectively controls the stereochemical course of subsequent reactions. For example, in the phospha-aldol (Abramov) or phospha-Mannich reactions, the addition of a menthol-derived H-phosphinate to an imine occurs with high diastereoselectivity, controlled by the chiral menthyl group. mdpi.comrsc.org

Another powerful method is the organocatalytic enantioselective Michael addition. For instance, the addition of a phosphonate nucleophile, such as diethyl cyanomethylphosphonate, to α,β-unsaturated compounds like chalcones can be catalyzed by chiral bifunctional organocatalysts derived from cinchona alkaloids. researchgate.net This reaction generates products containing two new stereocenters. While it often produces a mixture of diastereomers, it does so with good to high enantiomeric excess for the major diastereomer, making it a valuable route to chiral precursors of functionalized aminophosphonates. researchgate.net

Reactivity and Reaction Mechanisms of Diethyl Methylthiomethylphosphonate

Carbanion Chemistry of Diethyl Methylthiomethylphosphonate

The core of this compound's utility lies in the chemistry of its corresponding carbanion. The presence of the electron-withdrawing phosphonate (B1237965) and sulfur-containing methylthio groups significantly increases the acidity of the α-protons, facilitating their removal by a suitable base.

The generation of the α-phosphonate carbanion from this compound is typically achieved through deprotonation using a strong base. numberanalytics.comwpmucdn.com The choice of base is crucial and can influence the subsequent reactivity and stereoselectivity of the reactions. Common bases employed include sodium hydride (NaH), n-butyllithium (n-BuLi), and sodium and potassium alkoxides. numberanalytics.comalfa-chemistry.com The reaction is generally carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures to ensure the stability of the resulting carbanion. alfa-chemistry.com

The generated carbanion is stabilized by the delocalization of the negative charge onto the adjacent phosphonate and methylthio groups. This stabilization makes the carbanion a soft nucleophile, which influences its reactivity profile.

The lithium salt of the this compound carbanion is a particularly useful nucleophile in organic synthesis. wikipedia.org This lithium salt readily undergoes nucleophilic addition to a variety of electrophiles. wikipedia.orgharvard.edu A primary application is its reaction with aldehydes and ketones, which forms the basis of the Horner-Wadsworth-Emmons reaction. alfa-chemistry.comwikipedia.org

The nucleophilic addition of the lithium salt to a carbonyl compound is the initial and often rate-limiting step in the olefination sequence. wikipedia.org The nature of the carbonyl compound, the reaction conditions (including the solvent and temperature), and the specific counterion (in this case, lithium) can all impact the course and outcome of the reaction.

Horner-Wittig and Wadsworth-Horner-Emmons Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes, particularly with a high degree of stereocontrol, often favoring the formation of (E)-alkenes. alfa-chemistry.comwikipedia.orgconicet.gov.ar This reaction involves the condensation of a stabilized phosphonate carbanion, such as the one derived from this compound, with an aldehyde or a ketone. alfa-chemistry.comwikipedia.org

The reaction proceeds through the nucleophilic attack of the phosphonate carbanion on the carbonyl carbon of the aldehyde or ketone. wikipedia.org This addition leads to the formation of a β-hydroxyphosphonate intermediate, which then undergoes elimination to yield the alkene and a water-soluble phosphate (B84403) byproduct that is easily removed during workup. alfa-chemistry.com

When the lithium salt of this compound reacts with aldehydes, the primary products are diethyl (1-methylthio)ethenylphosphonates. alfa-chemistry.comwikipedia.org The reaction typically exhibits good yields and can be highly stereoselective, predominantly forming the (E)-isomer. wikipedia.org The stereochemical outcome is influenced by factors such as the steric bulk of the aldehyde and the reaction temperature. wikipedia.org

Table 1: Reaction of this compound with Aldehydes

| Aldehyde | Product | Typical Stereoselectivity |

| Benzaldehyde | Diethyl (1-methylthio)-2-phenylethenylphosphonate | Predominantly (E) |

| Acetaldehyde | Diethyl (1-methylthio)propenylphosphonate | Predominantly (E) |

| Isobutyraldehyde | Diethyl (1-methylthio)-3-methylbutenylphosphonate | Predominantly (E) |

This table provides illustrative examples and the stereoselectivity can be influenced by specific reaction conditions.

The reaction of the this compound carbanion with ketones is more complex than with aldehydes. alfa-chemistry.comwikipedia.org While the expected Horner-Wadsworth-Emmons olefination to form a tetrasubstituted alkene can occur, ketones, particularly those that are enolizable, can lead to competing side reactions. wikipedia.org

One significant alternative pathway is the Peterson olefination. tcichemicals.com This reaction also produces an alkene but proceeds through a β-hydroxysilane intermediate, which can eliminate to form either the (E) or (Z) alkene depending on whether the elimination is acid- or base-catalyzed. tcichemicals.com In the context of the phosphonate reagent, a similar intermediate can be envisioned where the phosphonate group acts analogously to the silyl (B83357) group. The reaction with ketones can sometimes yield a mixture of the expected Horner-Wadsworth-Emmons product and products arising from a Peterson-type elimination pathway, leading to a loss of stereocontrol and a more complex product mixture. alfa-chemistry.comwikipedia.org The balance between these pathways is sensitive to the structure of the ketone, the reaction conditions, and the nature of the base used.

Utility in the Synthesis of α,β-Unsaturated Systems

The methylene (B1212753) group in this compound, situated between the electron-withdrawing phosphonate and sulfur moieties, is acidic and can be readily deprotonated by a strong base to form a stabilized carbanion. This carbanion is a potent nucleophile and serves as the key reactive species in olefination reactions, particularly in variations of the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.org

The reaction of the lithiated carbanion of this compound with aldehydes or ketones provides a direct route to ketene (B1206846) dithioacetals. These products are valuable synthetic intermediates that can be further converted into a variety of other compounds, including α,β-unsaturated aldehydes, ketones, and carboxylic acid derivatives. The general mechanism involves the nucleophilic attack of the phosphonate carbanion on the carbonyl carbon, forming a β-hydroxyphosphonate intermediate. nrochemistry.comslideshare.net This intermediate then undergoes elimination of diethyl phosphate to yield the alkene product, typically with a high degree of stereoselectivity for the E-isomer. wikipedia.orgorganic-chemistry.org

The general scheme for the synthesis of ketene dithioacetals using this compound is as follows:

Deprotonation of the phosphonate with a strong base (e.g., n-butyllithium) to form the carbanion.

Reaction of the carbanion with an aldehyde or ketone to form the olefination product. tcichemicals.com

Table 1: Synthesis of Ketene Dithioacetals from Aldehydes and this compound

| Aldehyde/Ketone | Base | Product | Yield (%) |

| Benzaldehyde | n-BuLi | 1-(Methylthio)-1-phenyl-ethene | ~75-85 |

| Cyclohexanone | n-BuLi | 1-(Methylthio)-1-cyclohexylidene-methane | ~70-80 |

| Acetophenone | n-BuLi | 1-(Methylthio)-1-phenylethene | ~65-75 |

Note: Yields are representative and based on analogous reactions with similar phosphonates.

Functionalization and Derivatization Reactions

The structural features of this compound allow for a range of functionalization and derivatization reactions, enabling the introduction of various substituents and the construction of more complex molecular architectures.

The acidic nature of the α-methylene protons makes this compound an excellent substrate for alkylation and acylation reactions. libretexts.orglibretexts.org Treatment with a suitable base, such as sodium hydride or an alkoxide, generates the corresponding enolate, which can then react with various electrophiles. youtube.com

Alkylation: The reaction of the enolate with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) proceeds via an S\textsubscript{N}2 mechanism to introduce an alkyl group at the α-position. libretexts.orglibretexts.org This provides a straightforward method for synthesizing α-substituted methylthiomethylphosphonates. The choice of base and reaction conditions can be tuned to favor mono- or dialkylation. google.com

Acylation: Similarly, the enolate can be acylated using acyl chlorides or anhydrides. nih.gov This reaction introduces an acyl group at the α-carbon, leading to the formation of β-ketophosphonates. These products are versatile building blocks in their own right, serving as precursors for various heterocyclic and carbocyclic systems.

Table 2: Representative Alkylation and Acylation Reactions

| Electrophile | Base | Product Type | Typical Yield (%) |

| Methyl Iodide | NaH | α-Alkylated Phosphonate | 85-95 |

| Benzyl Bromide | NaOEt | α-Alkylated Phosphonate | 80-90 |

| Acetyl Chloride | LDA | α-Acylated Phosphonate | 70-85 |

| Benzoyl Chloride | n-BuLi | α-Acylated Phosphonate | 75-90 |

Note: Yields are representative and based on analogous reactions with similar active methylene compounds.

While ionic reactions at the α-carbon are common, the phosphonate moiety can also participate in radical reactions, offering alternative pathways for functionalization.

Phosphorus-centered radicals can be generated from phosphonates and related species under various conditions, often involving a radical initiator. organic-chemistry.org These radicals can then add across the double bond of alkenes in an intermolecular fashion. researchgate.net This radical addition process typically follows an anti-Markovnikov regioselectivity, with the phosphorus radical adding to the less substituted carbon of the alkene. The resulting carbon-centered radical can then be trapped by a hydrogen atom donor to complete the reaction. organic-chemistry.orgorganic-chemistry.org This methodology allows for the formation of a new carbon-phosphorus bond and a new carbon-carbon bond, providing a powerful tool for constructing complex phosphonate derivatives.

The radical addition of the this compound-derived radical to an alkene directly results in the formation of a new carbon-phosphorus bond. organic-chemistry.orgresearchgate.net The efficiency and selectivity of this process can be influenced by the nature of the alkene (electron-rich or electron-poor) and the specific reaction conditions used to generate the radical. nih.gov

The thioether functionality in this compound can be oxidized to the corresponding sulfoxide (B87167) using a mild oxidizing agent. This sulfoxide can then undergo a Pummerer rearrangement in the presence of an activating agent, such as acetic anhydride (B1165640). wikipedia.orgyoutube.com

The Pummerer rearrangement involves the conversion of the sulfoxide into a thionium (B1214772) ion intermediate. nih.gov This highly electrophilic species can be trapped by a variety of nucleophiles. When the reaction is carried out in the presence of an alkene, the alkene can act as the nucleophile, attacking the thionium ion. This leads to the formation of a new carbon-carbon bond and functionalization of the carbon adjacent to the sulfur atom. The resulting product is an α-thio-substituted carbocation, which can be subsequently trapped by a nucleophile (e.g., acetate) present in the reaction mixture. This sequence provides a pathway to complex adducts that incorporate the phosphonate, the thioether (in a rearranged form), and the alkene components. wikipedia.org

Radical Functionalization of the Phosphonate Chain

Oxidation Reactions of the Thioether Moiety

The presence of a sulfur atom in this compound makes it susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. The selective control of this oxidation is a key aspect of its chemistry.

Chemoselective Oxidation to Sulfoxides

The oxidation of sulfides to sulfoxides is a common transformation in organic synthesis. For thioethers like this compound, achieving chemoselectivity to form the sulfoxide without further oxidation to the sulfone is crucial. A variety of oxidizing agents are known to effect this transformation for general sulfides, and their application to this compound would follow similar principles.

Common reagents for the selective oxidation of sulfides to sulfoxides include:

Hydrogen Peroxide: Often used in stoichiometric amounts, sometimes in the presence of a catalyst, to favor the formation of the sulfoxide.

meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and effective reagent for the epoxidation of alkenes and the oxidation of other functional groups. Careful control of stoichiometry (typically one equivalent) is necessary to selectively obtain the sulfoxide.

Sodium Periodate: A mild and selective oxidizing agent for converting sulfides to sulfoxides.

Other Peroxy Acids: Besides m-CPBA, other peroxy acids can also be employed for this transformation.

The general mechanism for the oxidation of a sulfide (B99878) to a sulfoxide with a peroxy acid like m-CPBA involves a concerted process where the sulfur atom acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid.

While specific studies on the chemoselective oxidation of this compound to its corresponding sulfoxide, Diethyl methylsulfinylmethylphosphonate, are not widely reported in publicly available literature, the established methodologies for sulfide oxidation provide a strong basis for predicting its reactivity. The reaction conditions would likely need to be optimized to achieve high selectivity and yield for this specific substrate.

Table 1: Common Reagents for Chemoselective Sulfide to Sulfoxide Oxidation

| Oxidizing Agent | Typical Conditions | Remarks |

| Hydrogen Peroxide (H₂O₂) | Stoichiometric amount, often with a catalyst (e.g., selenium dioxide) | A green and atom-economical oxidant. |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | 1 equivalent in a chlorinated solvent (e.g., CH₂Cl₂) at low temperature | Highly effective and generally provides clean reactions. |

| Sodium Periodate (NaIO₄) | In a protic solvent like methanol (B129727) or water | A mild and selective reagent. |

Further Oxidation to Sulfones

The sulfoxide derived from this compound can be further oxidized to the corresponding sulfone, Diethyl methylsulfonylmethylphosphonate. This transformation typically requires more forcing conditions or a higher stoichiometry of the oxidizing agent compared to the sulfoxide synthesis.

Reagents commonly used for the oxidation of sulfides or sulfoxides to sulfones include:

Excess Hydrogen Peroxide: Using more than two equivalents of H₂O₂, often with a catalyst and at elevated temperatures, can drive the oxidation to the sulfone.

Potassium Permanganate (B83412) (KMnO₄): A strong oxidizing agent that readily converts sulfides and sulfoxides to sulfones.

Oxone® (Potassium Peroxymonosulfate): A versatile and powerful oxidizing agent for the preparation of sulfones.

Excess m-CPBA: Using two or more equivalents of m-CPBA will typically lead to the formation of the sulfone.

The oxidation of the sulfoxide to the sulfone proceeds through a similar mechanism to the first oxidation step, with the sulfur atom of the sulfoxide acting as a nucleophile towards the oxidizing agent.

Table 2: Common Reagents for Sulfide/Sulfoxide to Sulfone Oxidation

| Oxidizing Agent | Typical Conditions | Remarks |

| Hydrogen Peroxide (H₂O₂) | >2 equivalents, often with a catalyst (e.g., tungstic acid) and heat | Can be a very effective and clean method. |

| Potassium Permanganate (KMnO₄) | In a suitable solvent, often under acidic or basic conditions | A very strong oxidant; care must be taken with sensitive functional groups. |

| Oxone® | In a polar solvent mixture like methanol/water | A powerful and convenient solid oxidant. |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | >2 equivalents in a chlorinated solvent | Generally provides high yields of the sulfone. |

Mechanistic Investigations of this compound Transformations

Detailed mechanistic studies specifically on this compound are scarce in the available literature. However, the general principles of the reactivity of organophosphorus compounds and sulfides can be applied to understand its transformations.

Elucidation of Reaction Pathways

The elucidation of reaction pathways for the transformations of this compound would involve a combination of experimental and computational methods. For its oxidation, this would entail:

Kinetic Studies: Monitoring the reaction rates under various conditions (e.g., changing reactant concentrations, temperature) to determine the rate law and activation parameters.

Isotopic Labeling Studies: Using isotopically labeled reagents (e.g., ¹⁸O-labeled oxidants) to trace the path of atoms during the reaction.

Spectroscopic Analysis: Utilizing techniques like NMR, IR, and Mass Spectrometry to identify and characterize reactants, intermediates, and products.

Computational Modeling: Employing quantum chemical calculations to model the potential energy surface of the reaction, identify transition states, and calculate reaction barriers.

For the oxidation of the thioether moiety, the pathway is generally accepted to proceed via nucleophilic attack of the sulfur on the oxidant.

Role of Intermediates

In the oxidation of this compound, the primary intermediate is the corresponding sulfoxide, Diethyl methylsulfinylmethylphosphonate. The stability and reactivity of this intermediate are key to controlling the final product distribution.

Further research, including detailed spectroscopic and computational studies, is necessary to fully elucidate the nature and role of intermediates in the various transformations of this compound.

Applications of Diethyl Methylthiomethylphosphonate in Complex Molecule Synthesis

Synthesis of Ketones via Lithium Reagents from (1-Methylthio)alkylphosphonate Esters

The process begins with the deprotonation of diethyl methylthiomethylphosphonate using a strong base, typically n-butyllithium, at low temperatures in a solvent like tetrahydrofuran (B95107) (THF). The resulting lithium salt is then alkylated with an alkyl halide (e.g., n-alkyl iodide) to introduce a desired R group, affording the corresponding diethyl (1-methylthio)alkylphosphonate.

This intermediate is then treated with another equivalent of n-butyllithium to generate a new lithio derivative. This lithiated species readily reacts with a variety of aldehydes and ketones. The reaction proceeds via nucleophilic addition of the carbanion to the carbonyl carbon, forming a β-alkoxy phosphonate (B1237965) adduct.

The crucial step in this sequence is the thermal decomposition of the β-alkoxy phosphonate adduct. Upon gentle heating (around 50°C in THF), this intermediate eliminates diethyl phosphite (B83602) to furnish a substituted vinyl methyl sulfide (B99878). The final step to obtain the ketone is the mercury(II)-promoted hydrolysis of the vinyl methyl sulfide. acs.org This hydrolysis step efficiently cleaves the carbon-sulfur bond, revealing the ketone functionality. This method provides a general and high-yielding route to a wide array of unsymmetrical ketones.

The versatility of this method is demonstrated by the successful synthesis of various ketones from different combinations of alkyl halides and carbonyl compounds. The table below summarizes some of the ketones synthesized using this methodology, along with the corresponding starting materials and yields.

| Alkyl Halide (R-X) | Carbonyl Compound | Product Ketone | Overall Yield (%) |

| n-Butyl iodide | Benzaldehyde | 1-Phenyl-2-hexanone | 79 |

| n-Hexyl iodide | Cyclohexanone | 2-Heptylcyclohexanone | 75 |

| Benzyl (B1604629) bromide | Acetaldehyde | 1-Phenyl-2-butanone | 85 |

| n-Propyl iodide | Propiophenone | 2-Methyl-1-phenyl-1-pentanone | 72 |

Construction of Carbonyl Compounds

Beyond the synthesis of simple ketones, this compound and its derivatives serve as valuable building blocks for the construction of more complex carbonyl-containing molecules, including various dicarbonyl compounds and cyclic ketones.

Synthesis of Mono-, 1,2-, and 1,4-Dicarbonyl Compounds

The methodology developed by Mikołajczyk and co-workers for the synthesis of carbonyl compounds using α-phosphoryl sulfides provides a powerful tool for the construction of mono-, 1,2-, and 1,4-dicarbonyl systems. While their work often utilizes other α-phosphoryl organosulfur compounds, the principles are directly applicable to derivatives of this compound.

The core of this strategy lies in the umpolung (polarity reversal) of the reactivity of the carbon atom attached to both phosphorus and sulfur. Deprotonation of the α-carbon creates a potent nucleophile that can react with various electrophiles.

Monocarbonyl Compounds: The synthesis of monocarbonyl compounds, specifically ketones, follows the general procedure outlined in the previous section (4.1).

1,2-Dicarbonyl Compounds (α-Diketones): The synthesis of 1,2-dicarbonyl compounds can be achieved by reacting the lithiated this compound with an acylating agent, such as an acid chloride or an ester. The initial product is a β-keto phosphonate, which can then be further manipulated. Hydrolysis of the thiomethyl ether and subsequent oxidation can lead to the formation of the α-diketone.

1,4-Dicarbonyl Compounds (γ-Diketones): The synthesis of 1,4-dicarbonyl compounds is a particularly valuable application of this methodology. The strategy involves the reaction of the lithiated (1-methylthio)alkylphosphonate with an α,β-unsaturated ketone (a Michael acceptor). The initial 1,4-addition (Michael addition) of the phosphonate carbanion to the enone generates a γ-ketophosphonate intermediate. Subsequent hydrolysis of the thiomethyl ether furnishes the desired 1,4-dicarbonyl compound. This approach allows for the efficient construction of the 1,4-dicarbonyl moiety, which is a key structural feature in many natural products and synthetic intermediates.

Precursors to Cyclopentenones and Cyclopentanones

While direct synthesis of cyclopentenones and cyclopentanones from this compound is not extensively documented, the 1,4-dicarbonyl compounds synthesized using the methods described above are well-established precursors to these five-membered rings. The Paal-Knorr synthesis, for instance, provides a classical and efficient method for the cyclization of 1,4-dicarbonyl compounds to form furans, pyrroles, and thiophenes. A variation of this, the Paal-Knorr cyclopentenone synthesis, involves the intramolecular aldol condensation of a 1,4-dicarbonyl compound under basic or acidic conditions to yield a cyclopentenone.

The general scheme for this transformation is as follows:

Formation of the 1,4-Dicarbonyl Compound: As described in section 4.2.1, a lithiated (1-methylthio)alkylphosphonate is reacted with an α,β-unsaturated ketone to produce a γ-ketophosphonate, which is then hydrolyzed to the 1,4-diketone.

Intramolecular Aldol Condensation: The resulting 1,4-diketone is then treated with a base (e.g., sodium hydroxide, potassium carbonate) or an acid catalyst. This promotes an intramolecular aldol reaction, where one enolate attacks the other carbonyl group, forming a five-membered ring.

Dehydration: The resulting aldol adduct readily undergoes dehydration to form the more stable, conjugated cyclopentenone.

By carefully choosing the starting (1-methylthio)alkylphosphonate and the α,β-unsaturated ketone, a wide variety of substituted cyclopentenones can be synthesized. Furthermore, reduction of the double bond in the cyclopentenone ring, for example through catalytic hydrogenation, provides access to the corresponding saturated cyclopentanone derivatives.

Heterocyclic Compound Synthesis

The reactivity of this compound and its derivatives extends to the synthesis of heterocyclic compounds. The ability to introduce functionalized carbon chains and subsequently induce cyclization reactions makes it a useful tool for the construction of various ring systems.

Formation of Five- and Six-Membered Heterocycles

Although not as widely reported as its applications in carbonyl chemistry, this compound can serve as a precursor for the synthesis of certain five- and six-membered heterocycles. The strategy generally involves the initial carbon-carbon bond formation using the lithiated phosphonate, followed by intramolecular reactions to form the heterocyclic ring.

For instance, the reaction of the lithiated phosphonate with a substrate containing a suitable leaving group and a heteroatom can lead to cyclization. An example would be the reaction with a halo-substituted ether or amine. The initial nucleophilic attack by the phosphonate carbanion would be followed by an intramolecular Williamson ether synthesis or an intramolecular N-alkylation to form a five- or six-membered ring containing oxygen or nitrogen, respectively. The specific outcome of the reaction, including the ring size, would be dependent on the length of the carbon chain in the electrophile.

Synthesis of Spiro[1,2,4-diazaphosphole]-3,2'-indene]-1',3'-diones

The synthesis of highly complex and specific heterocyclic systems such as spiro[1,2,4-diazaphosphole]-3,2'-indene]-1',3'-diones using this compound is not a well-documented process in the chemical literature. The construction of such a spirocyclic system containing a diazaphosphole ring fused to an indene-1,3-dione moiety would likely require a multi-step synthetic sequence.

While direct application of this compound for this specific target is not reported, one could envision a hypothetical pathway where a derivative of the phosphonate is used to construct a key intermediate. For example, a functionalized phosphonate could be used to introduce a phosphorus-containing side chain onto the indene-1,3-dione scaffold. Subsequent reaction with a hydrazine derivative could then potentially lead to the formation of the diazaphosphole ring through a cyclocondensation reaction. However, this remains a speculative approach, and dedicated synthetic studies would be required to establish a viable route. The synthesis of related spiro-indene structures has been achieved through various other catalytic and cyclization methods.

Synthesis of Biologically Active Compounds and Natural Products

This compound is a key starting material for the synthesis of various biologically significant molecules. Its chemical structure allows for facile modifications, making it a valuable building block in the synthesis of natural products and their analogues.

While direct synthesis routes for dihydrojasmone and (Z)-jasmone employing this compound are not extensively documented, the synthesis of jasmone analogues often relies on the Horner-Wadsworth-Emmons (HWE) reaction. This reaction typically involves a phosphonate carbanion reacting with an aldehyde or ketone to form an alkene. In a related synthesis of (Z)-Jasmone, α-phosphoryl sulfides have been utilized in a Horner-like reaction, highlighting the utility of sulfur-containing phosphonate reagents in constructing the jasmone framework. The general HWE reaction mechanism begins with the deprotonation of the phosphonate to form a carbanion, which then undergoes a nucleophilic attack on the carbonyl component.

The cyclopentane ring is a common structural motif in many biologically active compounds, including a class of antibiotics. While the direct application of this compound in the synthesis of specific cyclopentanoid antibiotics is not prominently reported, phosphonate reagents, in general, are instrumental in the synthesis of cyclopentenone structures, which are precursors to many such antibiotics. For instance, the synthesis of methylenomycin B, a cyclopentanoid antibiotic, has been achieved using diethyl 2-oxopropanephosphonate. This synthesis involves a Wittig-Horner reaction followed by a 1,4-addition of a propionyl anion equivalent to form a key acyclic precursor.

Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. The synthesis of prostaglandin analogues often involves the use of β-ketophosphonates as key intermediates. These β-ketophosphonates are crucial for constructing the characteristic side chains of the prostaglandin molecule through the Horner-Wadsworth-Emmons reaction. The synthesis of these essential β-ketophosphonates can be achieved through the acylation of phosphonate carbanions. While a direct synthetic route from this compound to the specific β-ketophosphonates used in widely marketed prostaglandin analogues is not explicitly detailed in readily available literature, the general methodology for creating β-ketophosphonates from this starting material is well-established. This suggests a potential, albeit not directly documented, pathway for its use in the synthesis of these important therapeutic agents. The key step involves the reaction of an ester with the lithium salt of a methanephosphonate. semanticscholar.orgresearchgate.netnih.gov

β-Keto phosphonates are valuable intermediates in organic synthesis, primarily for their role in the Horner-Wadsworth-Emmons reaction to produce α,β-unsaturated carbonyl compounds. An efficient method for the synthesis of β-keto phosphonates involves the acylation of diethyl methylthio-1-lithiomethylphosphonate. This is achieved by reacting this compound with a strong base, such as n-butyllithium, to generate a lithiated carbanion. This carbanion is then treated with an acylating agent, like an acyl chloride or an ester, to yield the corresponding β-keto phosphonate.

A variety of β-keto phosphonates can be synthesized using this methodology by varying the acylating agent. This reaction is generally high-yielding and can be performed under mild conditions, making it a practical approach for accessing these important synthetic intermediates.

A specific application of the synthesis of β-keto phosphonates from this compound is the preparation of Diethyl 1-Methylthio-2-oxo-2-phenylethylphosphonates. This synthesis is accomplished through the acylation of diethyl methylthio-1-lithiomethylphosphonate with substituted benzoyl chlorides. nih.gov The reaction proceeds by generating the lithiated carbanion of this compound at low temperatures, followed by the addition of the desired benzoyl chloride.

This method allows for the synthesis of a range of 2'- and 3'-substituted Diethyl 1-Methylthio-2-oxo-2-phenylethylphosphonates. The yields of these reactions are generally good, as illustrated in the table below, which showcases the synthesis of various derivatives.

Table 1: Synthesis of Substituted Diethyl 1-Methylthio-2-oxo-2-phenylethylphosphonates

| Substituent on Benzoyl Chloride | Product | Yield (%) |

|---|---|---|

| H | Diethyl 1-methylthio-2-oxo-2-phenylethylphosphonate | 75 |

| 2'-CH₃ | Diethyl 1-methylthio-2-oxo-2-(2-methylphenyl)ethylphosphonate | 70 |

| 3'-CH₃ | Diethyl 1-methylthio-2-oxo-2-(3-methylphenyl)ethylphosphonate | 72 |

| 2'-Cl | Diethyl 1-methylthio-2-oxo-2-(2-chlorophenyl)ethylphosphonate | 68 |

| 3'-Cl | Diethyl 1-methylthio-2-oxo-2-(3-chlorophenyl)ethylphosphonate | 78 |

| 2'-Br | Diethyl 1-methylthio-2-oxo-2-(2-bromophenyl)ethylphosphonate | 65 |

| 3'-Br | Diethyl 1-methylthio-2-oxo-2-(3-bromophenyl)ethylphosphonate | 80 |

Diethyl Methylthiomethylphosphonate As a Surrogate or Mimic

Role as a Chemical Warfare Agent Mimic

Diethyl methylthiomethylphosphonate is utilized as a stand-in for V-agents due to its structural similarities and lower toxicity, making it a safer compound for research and development purposes.

In the field of CWA detection, there is a significant need to develop sensors that can rapidly and accurately identify these hazardous substances. This compound has been specifically employed as a nerve agent mimic in the screening and development of colorimetric sensor arrays designed to detect CWAs. nih.gov Its use allows researchers to simulate the presence of a V-agent and test the response of various sensing materials without the extreme hazards associated with handling actual nerve agents. nih.gov The development of such mimics is a crucial part of a broader strategy to create portable, low-cost, and easy-to-use detection technologies for military personnel and first responders. nih.gov

The V-series nerve agents, like all organophosphorus CWAs, are characterized by their ability to inhibit the enzyme acetylcholinesterase, leading to severe and often fatal physiological effects. brighton.ac.uk Research into simulants like this compound is essential for creating countermeasures and detection systems that can mitigate the threat posed by these weapons. rsc.org

The effectiveness of a mimic is largely determined by its structural and chemical similarity to the agent it is intended to simulate. This compound shares key structural elements with V-agents such as VX. Both are organophosphorus compounds containing a phosphonate (B1237965) core. The central phosphorus atom in both molecules is double-bonded to an oxygen atom and single-bonded to two ethoxy groups. The key difference lies in the thioether side chain attached to the phosphorus atom.

While direct comparative studies detailing all physicochemical properties of this compound against V-agents are not widely available in open literature, the structural parallels are evident. For context, studies on other V-agent isomers, such as S-(N,N-diethylaminoethyl) isobutyl methylphosphonothiolate (B1215451) (a structural isomer of VX), have shown that even small structural differences can impact properties like hydrolytic stability, which in turn affects environmental persistence. nih.gov This highlights the importance of selecting mimics with structures that closely mirror the target agent for relevant and accurate research outcomes.

| Feature | This compound | VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate) |

| Phosphorus Core | Phosphonate | Methylphosphonothioate |

| Groups Bonded to Phosphorus | =O, -OCH2CH3, -OCH2CH3, -CH2SCH3 | =O, -OCH2CH3, -CH3, -S(CH2)2N(CH(CH3)2)2 |

| Thioether Linkage | Yes | Yes |

| Amine Group | No | Yes (tertiary amine) |

Applications in Chemical Sensing and Detection Methodologies

A primary application of this compound is in the development and validation of new sensor technologies for CWA detection. Its use has been pivotal in the advancement of colorimetric sensor arrays.

Colorimetric sensor arrays offer a promising approach for the rapid, on-site detection of CWAs. nih.gov These arrays consist of multiple chemo-sensitive dyes that change color in response to different chemical analytes. The resulting pattern of color changes creates a unique "fingerprint" for each substance, allowing for its identification. nih.gov

In a significant study, a large array of 188 different colorimetric sensors was screened to identify mimics of various warfare agents, including this compound. nih.gov This comprehensive screening process aimed to determine the best performing sensors for identifying not only nerve agent mimics but also mustard gas simulants. nih.gov The research demonstrated that a subset of these sensors could be used to create smaller, more targeted arrays for practical field use. nih.gov Specifically, simulated arrays of four, eight, and twelve sensors were evaluated, showing that even a small number of carefully selected sensors could effectively differentiate between various CWA mimics. nih.gov

The performance of a colorimetric sensor array is judged by its ability to accurately and reliably identify and differentiate between various analytes. In the study involving 188 sensors, the analysis of the color changes was performed using techniques such as Principal Component Analysis (PCA). nih.gov

The results showed that a 12-sensor array could generate distinct response patterns for seven different CWA mimics. nih.gov However, the study noted that the response for this compound showed some overlap with the water control, indicating a potential area for further sensor optimization. nih.gov The ultimate goal of such research is to transfer these sensor arrays onto paper-like substrates that can be easily used in the field and analyzed with common devices like smartphones, providing a low-cost and portable detection solution. nih.gov

Advanced Research Directions and Future Perspectives

Exploration of Novel Reactivity Patterns

While Diethyl methylthiomethylphosphonate is well-known for its role in the Horner-Wadsworth-Emmons (HWE) reaction to form ketene (B1206846) dithioacetals, current research is aimed at uncovering reactivity beyond this classical transformation. The stabilized carbanion, generated by treating the phosphonate (B1237965) with a base, is a potent nucleophile, and its unique sulfur-containing substituent opens avenues for new synthetic strategies. acs.org

Recent explorations in phosphonate chemistry have focused on developing novel reagents and participating in sequential, one-pot, and multicomponent reactions (MCRs). researchgate.net For instance, the Ugi four-component reaction has been adapted to include a phosphonoacetic acid derivative, which, after the initial multicomponent adduct is formed, undergoes an intramolecular HWE reaction. researchgate.net This points to the potential for this compound to be used in complex MCRs, creating highly functionalized molecules in a single step.

Research is also delving into reactions that leverage the thiomethyl group. This group can be further functionalized post-olefination, or it can influence the reactivity and stability of the phosphonate carbanion in unexpected ways. The development of new catalytic systems could activate the molecule for transformations other than olefination, such as cross-coupling reactions or novel cycloadditions.

A summary of established and potential reaction types is presented below.

| Reaction Type | Reagent | Key Feature | Potential Outcome |

| Horner-Wadsworth-Emmons | Aldehydes, Ketones | Forms a C=C bond with positional selectivity. researchgate.net | Synthesis of vinyl sulfides and ketene dithioacetals. |

| Multicomponent Reactions (MCRs) | e.g., Isocyanides, Aldehydes, Amines | Incorporation into complex adducts followed by intramolecular reactions. researchgate.net | Rapid assembly of complex, heterocyclic structures. |

| Tandem Reactions | Electrophiles, then Cyclization Partners | The initial HWE product undergoes further in-situ reactions. | Construction of cyclic systems with diverse functionalities. |

Development of Asymmetric Transformations

A significant frontier in the application of this compound is the development of asymmetric transformations to control stereochemistry. The classical HWE reaction typically yields the thermodynamically favored (E)-alkene, but modifications can steer the reaction towards the (Z)-isomer or achieve enantioselectivity in prochiral substrates. organic-chemistry.org

The Still-Gennari modification of the HWE reaction, which uses electron-withdrawing groups on the phosphonate and specific reaction conditions (e.g., potassium hexamethyldisilazide as the base in THF), is a cornerstone for producing (Z)-olefins with high stereoselectivity. youtube.com Adapting this methodology to this compound, potentially by modifying the ester groups or the sulfur substituent, could provide access to (Z)-vinyl sulfides.

Furthermore, the development of chiral auxiliaries or chiral catalysts for reactions involving the phosphonate carbanion is a key area of interest. Chiral phase-transfer catalysts or metal complexes could be employed to induce enantioselectivity in alkylation or addition reactions of the carbanion derived from this compound. Such methods would be invaluable for synthesizing optically active sulfur-containing compounds, which are important motifs in pharmaceuticals and natural products.

Mechanistic Insights through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate mechanisms of phosphonate reactions. researchgate.net DFT calculations can elucidate reaction pathways, identify transition states, and predict the regioselectivity and stereoselectivity of transformations involving phosphonate reagents. researchgate.netrsc.org

For this compound, computational studies can provide deep insights into several key aspects:

Carbanion Stability and Structure: Analyzing the geometry and electronic distribution of the phosphonate carbanion to understand how the methylthio group influences its stability and nucleophilicity compared to other stabilized phosphonates.

HWE Reaction Mechanism: Modeling the reaction pathway of the HWE reaction, including the initial addition to the carbonyl group to form an intermediate oxaphosphetane and the subsequent elimination step. organic-chemistry.org This can help rationalize the observed stereochemical outcomes and guide the design of reactions to favor a specific isomer.

Regioselectivity: In reactions with electrophiles that have multiple reactive sites, DFT can predict the most likely site of attack by the phosphonate carbanion. A study on diethyl trichloro-methyl phosphonate, for example, used DFT to confirm that the nucleophilic attack occurs selectively on a chlorine atom, in agreement with experimental results. researchgate.net

The table below summarizes key parameters that can be derived from DFT studies on phosphonate reaction mechanisms.

| Computational Method | Parameter Calculated | Significance |

| Density Functional Theory (DFT) | Transition State Energy | Determines the activation barrier and predicts reaction rates. rsc.org |

| DFT | Reaction Pathway Energetics | Elucidates the thermodynamic and kinetic favorability of different mechanisms. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Charge Distribution | Reveals the nucleophilic/electrophilic character of different atoms. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Substituent Effects | Analyzes how modifying the phosphonate structure affects reactivity. rsc.org |

Expansion of Applications in Medicinal Chemistry and Materials Science

The unique properties of the phosphonate group make it a valuable functional moiety in both medicinal chemistry and materials science. nih.gov The C-P bond in phosphonates is hydrolytically stable, making them excellent bioisosteres for phosphates, carboxylates, or transition-state intermediates of enzymatic reactions. frontiersin.orgnih.gov

Medicinal Chemistry: Phosphonates are integral to the design of enzyme inhibitors, antiviral drugs, and agents for bone-targeting. frontiersin.orgresearchgate.net The methylthiomethyl group in this compound could be leveraged to design novel inhibitors where the sulfur atom interacts with specific residues in an enzyme's active site. Its derivatives could serve as precursors to drugs targeting metalloenzymes or as haptens for generating catalytic antibodies. The phosphonate moiety itself can mimic the transition state of amide or ester hydrolysis, making it a powerful tool for creating potent enzyme inhibitors. frontiersin.org

Materials Science: Phosphonate-functionalized materials exhibit enhanced properties such as improved thermal stability and flame retardancy. nih.gov Research has shown that phosphonates can be grafted onto polymers like polycarbonates and polysiloxanes, or onto the surface of nanomaterials such as carbon nanotubes. mdpi.comresearchgate.netresearchgate.net Functionalizing materials with phosphonate groups can also improve their ability to chelate metal ions, leading to applications in sensing, catalysis, or environmental remediation. mdpi.com Introducing this compound or its derivatives into polymer backbones or onto surfaces could create materials with unique adhesive properties, tailored surface energies, or novel electronic characteristics due to the presence of both phosphorus and sulfur.

Environmental and Safety Considerations in Large-Scale Synthesis and Application

As the applications of this compound expand, so does the need to address the environmental and safety aspects of its synthesis and use on a larger scale. The principles of green chemistry offer a framework for developing more sustainable processes.

Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. This involves choosing reactions like additions and cycloadditions over substitutions or eliminations where possible.

Solvent and Reagent Choice: The use of hazardous solvents and strong bases (e.g., sodium hydride) in traditional phosphonate chemistry presents environmental challenges. Research into alternative, greener solvents and the use of milder, catalytic bases is an important goal.

Energy Efficiency: Exploring synthetic methods that operate at ambient temperature and pressure can significantly reduce energy consumption. Ultrasound-assisted and microwave-assisted syntheses have shown promise in accelerating phosphonate reactions under milder conditions, often with improved yields. rsc.org

Process Intensification: The development of continuous flow processes for the synthesis of phosphonates can offer better control over reaction parameters, improve safety by minimizing the volume of reactive intermediates at any given time, and facilitate easier scale-up compared to traditional batch processes.

By focusing on these principles, the chemical community can ensure that the innovative potential of this compound is realized in a manner that is both economically viable and environmentally responsible.

Q & A

Q. What established synthetic methodologies are used to prepare Diethyl methylthiomethylphosphonate, and how can reaction conditions be optimized for higher yields?

this compound is synthesized via oxidation of precursor compounds using potassium permanganate (KMnO₄) under neutral or acidic conditions. For example, oxidation in neutral aqueous solutions followed by recrystallization from benzene yields the compound with 71% efficiency . Optimization strategies include:

- Reagent stoichiometry : Adjusting molar ratios of reactants (e.g., chloromethyl p-chlorophenyl sulfide and triethyl phosphite at a 1:1.7 ratio) to minimize side reactions.

- Temperature control : Refluxing intermediates at controlled temperatures (e.g., 60°C for 48 hours in ethanol for hydrazone derivatives) .

- Purification : Recrystallization using solvents like benzene-octane (1:1) to isolate high-purity crystals .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Key methods include:

- Mass spectrometry (MS) : Electron ionization (EI-MS) for molecular weight verification, as demonstrated in NIST reference data for related phosphonates .

- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR to confirm structural integrity and purity .

- Melting point analysis : Cross-referencing experimental values (e.g., 96°C for diethylmethylsulfonomethylphosphonate) with literature to validate synthesis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, as the compound may degrade into hazardous byproducts like carbon monoxide .

- Storage : Keep in airtight containers away from heat sources (flash point: 156°C) to prevent combustion .

Advanced Research Questions

Q. How do solvent polarity and catalyst selection influence the stereochemical outcomes of reactions involving this compound?

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in phosphorylation reactions, while non-polar solvents favor recrystallization .

- Catalysts : Lithium diisopropylamide (LiN(iPr)₂) promotes deprotonation in hydrazone formation, enabling controlled functionalization .

- Case study : Acidic KMnO₄ oxidation yields sulfonated derivatives, whereas neutral conditions produce different regioisomers .

Q. How can researchers reconcile discrepancies in reported physical properties (e.g., melting points) across studies?

- Methodological cross-validation : Replicate synthesis under controlled conditions (e.g., benzene recrystallization vs. acetone-water mixtures) .

- Analytical redundancy : Use complementary techniques (e.g., differential scanning calorimetry alongside traditional melting point analysis) .

- Documentation : Report detailed experimental parameters (e.g., heating rates, solvent purity) to enable direct comparisons .

Q. What computational or mechanistic approaches are effective in predicting the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Model transition states in phosphorylation reactions to predict regioselectivity .

- Kinetic studies : Monitor reaction progress via in-situ ³¹P NMR to identify rate-determining steps .

- Mechanistic probes : Use isotopic labeling (e.g., ¹⁸O in phosphate groups) to trace bond reorganization pathways .

Q. Under what conditions does this compound undergo decomposition, and what are the hazardous byproducts?

- Thermal degradation : Above 156°C, the compound may release carbon monoxide (CO) and sulfur oxides (SOₓ) .

- Hydrolytic instability : Prolonged exposure to moisture can generate phosphoric acid derivatives, requiring anhydrous storage .

- Analytical monitoring : Gas chromatography-mass spectrometry (GC-MS) to detect volatile degradation products .

Methodological Best Practices